molecular formula C12H9N3O B1497786 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 91493-94-6

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1497786
CAS No.: 91493-94-6
M. Wt: 211.22 g/mol
InChI Key: FBCXXFFNKMCXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a phenyl group attached to the second position and a hydroxyl group at the fourth position

Biochemical Analysis

Biochemical Properties

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions often result in the inhibition of kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell survival and proliferation . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with its target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its function and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for reagent addition and temperature control can further streamline the process, making it more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.

    Reduction: Formation of 2-phenyl-7H-dihydropyrrolo[2,3-d]pyrimidin-4-ol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

    N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its NF-κB inducing kinase (NIK) inhibitory activity.

    7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives: Investigated for their potential as multi-targeted kinase inhibitors.

Uniqueness

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its unique combination of a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXXFFNKMCXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609063
Record name 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91493-94-6
Record name 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 3
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 5
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.